1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea typically involves the reaction of 2-ethoxyaniline with 5-fluoro-2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Thiourea dioxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyphenyl)-3-phenylthiourea: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
1-(2-Methoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions.
1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea: The position of the fluorine atom is different, leading to variations in its chemical behavior.
Uniqueness
1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both ethoxy and fluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-3-20-15-7-5-4-6-13(15)18-16(21)19-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMUHSEDVVPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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